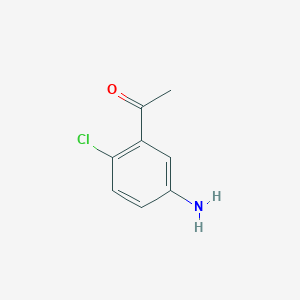

1-(5-Amino-2-chlorophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXIFGBYOCETDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363558 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99914-14-4 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Amino 2 Chlorophenyl Ethanone and Analogous Amino Chloro Aryl Ketones

Strategic Approaches to Aryl Ketone Synthesis

The construction of aryl ketones, particularly those bearing sensitive functional groups like amino and chloro substituents, requires careful selection of synthetic strategies to ensure high selectivity and yield. The two predominant pathways are electrophilic aromatic substitution, exemplified by the Friedel-Crafts acylation, and the addition of nucleophiles to carboxylic acid derivatives.

Friedel-Crafts Acylation and its Modifications

The Friedel-Crafts acylation is a fundamental and widely employed method for forming a carbon-carbon bond between an aromatic ring and an acyl group. sigmaaldrich.comresearchgate.net The reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring to yield the corresponding aryl ketone. sigmaaldrich.com However, the classical approach often requires stoichiometric amounts of the catalyst, which can lead to waste generation and complex workup procedures. dokumen.pubresearchgate.net Modern advancements have focused on developing more efficient and greener catalytic systems. researchgate.netroutledge.comnumberanalytics.com

A significant application of Friedel-Crafts acylation is in the synthesis of chiral N-protected α-amino aryl ketones, which are valuable precursors for various biologically active compounds. mdpi.comnih.gov This strategy often utilizes optically pure N-protected α-amino acids as the starting material. researchgate.net The amino group is protected to prevent side reactions and to control the reactivity of the molecule. Common protecting groups include Fluorenylmethyloxycarbonyl (Fmoc) and Trifluoroacetyl (TFA).

The synthesis can be achieved through a Friedel-Crafts reaction using stable, enantiomerically pure N-Fmoc protected L-amino acid chlorides with an aromatic substrate in the presence of a Lewis acid like aluminum trichloride. acs.orgnih.gov This approach has been shown to proceed with complete conservation of the chirality of the starting amino acid, yielding optically pure α-amino ketones. acs.orgnih.gov The reaction kinetics are often faster than the Lewis acid-induced removal of the protecting group, allowing for selective acylation. acs.orgnih.gov

A notable study demonstrated the synthesis of various N-TFA-protected α-amino aryl ketones. The key findings are summarized in the table below.

| Entry | Arene | Product | Yield (%) |

| 1 | Toluene (B28343) | N-TFA-Ile-p-tolyl ketone | 90 |

| 2 | Anisole | N-TFA-Ile-p-methoxyphenyl ketone | 85 |

| 3 | Thiophene | N-TFA-Ile-2-thienyl ketone | 78 |

| 4 | Furan | N-TFA-Ile-2-furyl ketone | 75 |

| This table presents the yields of N-Trifluoroacetyl-Isoleucine-Aryl ketones synthesized via Friedel-Crafts acylation. Data sourced from studies on α-amino acid-OSu derivatives. |

A primary drawback of traditional Friedel-Crafts acylation is the use of acylating agents like α-amino acid chlorides, which can be unstable, sensitive to moisture, and difficult to handle. mdpi.comnih.gov Research has focused on developing more stable and efficient acyl donor systems.

One significant advancement is the use of N-hydroxysuccinimide (OSu) esters of N-protected α-amino acids. mdpi.comnih.gov These OSu esters are highly stable for storage, react rapidly with arenes in the presence of a Lewis acid, and minimize side reactions, including racemization. mdpi.comresearchgate.net The use of N-trifluoroacetyl (TFA)-protected α-amino acid-OSu derivatives has been successfully demonstrated for the Friedel-Crafts acylation of various arenes, providing good yields of the corresponding α-amino aryl ketones while retaining optical purity. mdpi.comnih.gov

Other advancements include the exploration of alternative catalysts to the traditional stoichiometric Lewis acids. These include a range of solid acid catalysts like zeolites, metal oxides, and heteropoly acids, which can be easily separated and reused, making the process more environmentally friendly. dokumen.pubresearchgate.net

Nucleophilic Acylation Reactions

Nucleophilic acylation offers a powerful alternative to Friedel-Crafts reactions, especially for substrates that are incompatible with strong Lewis acids. libretexts.orglibretexts.org This strategy involves the reaction of a carboxylic acid derivative with a potent organometallic nucleophile, such as a Grignard or organolithium reagent. libretexts.orgpearson.comrsc.org A key challenge in this approach is preventing the over-addition of the organometallic reagent to the initially formed ketone, which would lead to a tertiary alcohol. libretexts.orgwikipedia.org

The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant solution to the problem of over-addition. wikipedia.org This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides. When an organometallic reagent (like a Grignard or organolithium reagent) adds to a Weinreb amide, it forms a stable, five-membered metal-chelated tetrahedral intermediate. rsc.org This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent. wikipedia.orgrsc.org

This method has proven to be highly reliable for synthesizing a wide range of ketones, including complex biaryl ketones. wikipedia.orgrsc.org A recent development demonstrated a highly efficient, transition-metal-free synthesis of functionalized biaryl ketones by reacting Weinreb amides with functionalized Grignard reagents prepared via a magnesium/halide exchange. rsc.orgresearchwithrutgers.comrsc.org

The table below showcases the versatility of the Weinreb amide arylation for synthesizing biaryl ketones.

| Entry | Weinreb Amide | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzophenone | 95 |

| 2 | N-methoxy-N-methyl-4-chlorobenzamide | Phenylmagnesium bromide | 4-Chlorobenzophenone | 92 |

| 3 | N-methoxy-N-methyl-2-naphthamide | 4-Methoxyphenylmagnesium bromide | (4-Methoxyphenyl)(naphthalen-2-yl)methanone | 88 |

| 4 | N-methoxy-N-methylthiophene-2-carboxamide | 3-Chlorophenylmagnesium bromide | (3-Chlorophenyl)(thiophen-2-yl)methanone | 85 |

| This table illustrates the scope and efficiency of synthesizing biaryl ketones through the arylation of Weinreb amides with various functionalized Grignard reagents. Data is representative of findings from recent studies. rsc.orgresearchwithrutgers.com |

Modern synthetic chemistry places a high demand on methods that offer precise control over selectivity. Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial when synthesizing complex molecules like functionalized amino-chloro-aryl ketones. The Weinreb amide synthesis is inherently chemoselective, as the stable intermediate protects the newly formed ketone from further reaction. rsc.org Similarly, palladium-catalyzed cross-coupling reactions between boronic acids and acyl chlorides can be highly chemoselective, tolerating a wide range of functional groups. organic-chemistry.org

Stereochemical control is essential when creating chiral molecules. In the synthesis of chiral α-amino aryl ketones, strategies are employed to control the stereochemistry of the final product. youtube.com This can be achieved through several approaches:

Substrate Control: Where existing stereochemistry within the starting material dictates the stereochemical outcome of the reaction. youtube.com

Auxiliary Control: An enantiomerically pure group (a chiral auxiliary) is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. Once its purpose is served, the auxiliary is removed. youtube.comethz.ch

Reagent Control: A chiral reagent is used to favor the formation of one enantiomer or diastereomer over another. ethz.ch

For instance, in Friedel-Crafts aminoacylation, the use of enantiomerically pure N-protected amino acids (substrate control) ensures that the chirality is transferred to the final ketone product with high fidelity. acs.orgnih.gov In nucleophilic additions, chiral ligands on the organometallic reagent or chiral auxiliaries on the substrate can be used to induce asymmetry and produce enantiomerically enriched products. rsc.org

α-Amino Ketone Synthesis Routes

The synthesis of α-amino ketones is a cornerstone of organic chemistry, providing access to a wide array of valuable compounds. rsc.org These motifs are integral to the structure of many natural products and pharmaceuticals and serve as versatile building blocks for the synthesis of more complex molecules such as pyrazines and chiral 1,2-amino alcohols. rsc.org

Nucleophilic Substitution of α-Halogenated Ketones with Amines or Azides

A traditional and widely employed method for the synthesis of α-amino ketones involves the nucleophilic substitution of an α-halogenated ketone with an amine or an azide. rsc.orgnih.gov This approach relies on the reactivity of the carbon alpha to the carbonyl group, which is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl.

The reaction with amines directly yields the α-amino ketone, while the use of azides provides an α-azido ketone intermediate. rsc.orgnih.gov These azido (B1232118) compounds can then be chemoselectively reduced to the desired α-amino ketone. nih.gov This two-step process, although longer, can sometimes offer advantages in terms of purification and handling of intermediates.

| Reagent Type | Description | Challenges |

| Amines | Directly react with α-halogenated ketones to form α-amino ketones. rsc.org | Potential for side reactions and over-alkylation. |

| Azides | React to form α-azido ketone intermediates, which are then reduced to α-amino ketones. rsc.orgnih.gov | Requires an additional reduction step, which may involve harsh conditions. rsc.org |

A study on the nucleophilic substitution reactions of α-haloketones highlights their utility in forming 1,2-disconnections that are otherwise difficult to achieve. up.ac.za Computational modeling has provided insights into the reaction pathways, indicating that both nucleophilic substitution and, in some cases, competing epoxidation reactions can occur with low activation energies. up.ac.za

Electrophilic Amination of Enolates

Another classical strategy for the construction of α-amino ketones is the electrophilic amination of enolates. rsc.orgwikipedia.org In this method, a ketone is first converted to its corresponding enolate, a potent carbon nucleophile, which then reacts with an electrophilic nitrogen source. wikipedia.orgmasterorganicchemistry.com

Commonly used electrophilic aminating agents include haloamines, hydroxylamines, and azo compounds. rsc.orgwikipedia.org The choice of aminating agent can influence the reaction conditions and the nature of the initial product, which may require further transformation to unveil the final α-amino ketone. For instance, reactions with azo compounds can yield α-hydrazino ketones that are subsequently converted to the desired α-amino alcohol derivatives. organic-chemistry.org

However, this methodology is not without its limitations. A primary challenge is the limited availability and stability of suitable nitrogen electrophiles. rsc.org Additionally, controlling the regioselectivity of enolate formation in unsymmetrical ketones can be problematic, potentially leading to a mixture of products. libretexts.org

| Electrophilic N-Source | Description | Challenges |

| Haloamines | React with enolates to introduce an amino group. rsc.org | Can be unstable and difficult to handle. |

| Hydroxylamines | Serve as electrophilic nitrogen sources for enolate amination. rsc.org | May require subsequent reduction steps. |

| Azo Compounds | React with enolates to form α-hydrazinyl ketones, precursors to α-amino ketones. rsc.org | The initial product requires further chemical transformation. |

Functional Group Interconversions and Derivatization in Amino-Chloro-Phenyl Ethanones

Functional group interconversions are essential for the synthesis of complex molecules like 1-(5-amino-2-chlorophenyl)ethanone, allowing for the strategic modification of existing functional groups to introduce desired moieties. ub.edufiveable.meimperial.ac.uk

Selective Halogenation Procedures for Aromatic Ketones

The selective introduction of a halogen atom at the α-position of an aromatic ketone is a critical transformation for subsequent nucleophilic substitution reactions. Direct α-halogenation is a common method to achieve this. nih.gov

The reaction can be performed under acidic or basic conditions using elemental halogens (Cl₂, Br₂, I₂). wikipedia.orglibretexts.org In acidic media, the reaction typically proceeds through an enol intermediate, and monosubstitution is favored because the introduced halogen deactivates the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.orgjove.com Conversely, under basic conditions, halogenation occurs via an enolate, and successive halogenations are often faster due to the increased acidity of the remaining α-hydrogens. wikipedia.orgjove.com

Various reagent systems have been developed for α-halogenation. For instance, copper(II) halides have been used, although they have drawbacks concerning halogen atom economy. nih.gov N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of reagents like SiCl₄, offer a milder and efficient alternative for α-monohalogenation. nih.gov

| Halogenation Method | Conditions | Selectivity |

| Acid-Catalyzed | Elemental halogen (Br₂, Cl₂, I₂) in an acidic medium. wikipedia.orglibretexts.org | Generally favors monohalogenation at the more substituted α-carbon. wikipedia.orgjove.com |

| Base-Promoted | Elemental halogen in the presence of a base. wikipedia.orgjove.com | Can lead to polyhalogenation, especially with methyl ketones (haloform reaction). libretexts.orgwikipedia.org |

| N-Halosuccinimide | Reagents like NBS, often with a catalyst or co-reagent. nih.gov | Provides a milder alternative for α-monohalogenation. nih.gov |

Introduction of Amino Functionalities on Aromatic Rings

The introduction of an amino group onto an aromatic ring is a fundamental transformation in the synthesis of aryl amines. beilstein-journals.org

A prevalent and highly effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. beilstein-journals.orgorganic-chemistry.org This strategy is particularly valuable as nitration of aromatic rings is a well-established and generally efficient reaction.

A wide variety of reducing agents and conditions have been developed for this transformation, offering a range of selectivities and functional group tolerances. organic-chemistry.orgjsynthchem.com Classical methods often involve catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or nickel. jsynthchem.com Other common reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄), often in combination with a catalyst system. jsynthchem.com

More recently, metal-free reduction methods have gained attention due to their milder conditions and reduced environmental impact. beilstein-journals.org For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine has been shown to be a highly effective system for the reduction of both aromatic and aliphatic nitro compounds, tolerating a wide range of other functional groups. beilstein-journals.org

| Reducing System | Description | Advantages |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, Ni). jsynthchem.com | Generally high yielding and clean. |

| Sodium Borohydride | NaBH₄, often used with a catalyst such as Ni(PPh₃)₄. jsynthchem.com | A versatile and common laboratory reagent. jsynthchem.com |

| Trichlorosilane/Tertiary Amine | A metal-free system that reduces nitro groups. beilstein-journals.org | Mild conditions and high functional group tolerance. beilstein-journals.org |

Direct Amination of Aryl Halides

The direct amination of aryl halides represents a powerful and widely employed strategy for the synthesis of amino-chloro-aryl ketones, including this compound. This approach involves the formation of a carbon-nitrogen bond between an aryl halide and an amine, often facilitated by a metal catalyst. The halogen atom on the aromatic ring, typically chlorine or bromine, is generally unreactive towards nucleophilic substitution unless activated by electron-withdrawing groups. nih.govrsc.org Consequently, the development of catalytic systems has been crucial for the efficient synthesis of aromatic amines. nih.govrsc.org

Two of the most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent steps involve the coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction, with various generations of phosphine-based ligands developed to improve efficiency and expand the range of compatible substrates. wikipedia.orgorganic-chemistry.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPP was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org The development of sterically hindered ligands further broadened the reaction's applicability. wikipedia.org

Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative to palladium-based methods for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.org The mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The Ullmann reaction has been successfully applied to the amination of aryl halides with a variety of amines, including anilines and aliphatic amines, sometimes under microwave irradiation to accelerate the process. nih.gov

The chemoselectivity of these amination reactions is a key consideration, especially when dealing with substrates containing multiple halogen atoms. For example, in the case of a molecule with both chloro and iodo substituents, it has been demonstrated that selective amination can be achieved. The amination of 2-chloro-5-iodopyridine (B1352245) with aqueous ammonia, catalyzed by copper(I) oxide, exclusively yields 5-amino-2-chloropyridine, highlighting the preferential reactivity of the iodo group in this system. researchgate.net

| Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper catalyst (often with ligands) | Alternative to palladium, can be promoted by microwave irradiation. wikipedia.orgnih.gov |

Emerging and Advanced Synthetic Techniques for Complex Aromatic Systems

The synthesis of complex aromatic systems like this compound and its analogs benefits from a range of emerging and advanced techniques that offer greater control, efficiency, and access to novel molecular architectures.

Asymmetric Synthesis and Enantioselective Catalysis

The synthesis of chiral molecules, where one enantiomer may exhibit desired biological activity while the other is inactive or even harmful, is of paramount importance in pharmaceutical chemistry. uni-duesseldorf.de Asymmetric synthesis and enantioselective catalysis are key to achieving this goal. For aromatic ketones, several strategies have been developed to introduce chirality with high levels of stereocontrol.

One prominent method is the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a well-established example, utilizing a chiral oxazaborolidine catalyst to deliver a hydride nucleophile to one face of the ketone with high selectivity. youtube.com This method is particularly effective when there is significant steric differentiation between the two groups attached to the carbonyl. youtube.com Ruthenium(II) complexes with chiral diamine and β-amino alcohol ligands have also proven to be effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones, achieving high conversions and enantioselectivities under mild conditions. researchgate.net

Another approach involves the asymmetric addition of nucleophiles to ketones . Nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed to synthesize chiral 3-hydroxy-2,3-dihydrobenzofurans with excellent enantioselectivity. acs.org Furthermore, cobalt-catalyzed semipinacol rearrangements of α,α-diarylallylic alcohols provide access to enantioenriched α-aryl ketones. chemrxiv.org

The asymmetric arylation of α-keto imines , generated in situ, using a chiral palladium catalyst offers a direct route to chiral α-amino ketones. rsc.org This method has demonstrated high stereocontrol in the synthesis of acyclic α-amino ketones. rsc.org

| Technique | Catalyst/Reagent | Outcome |

| CBS Reduction | Chiral oxazaborolidine catalyst | Enantioselective reduction of prochiral ketones. youtube.com |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium(II) complexes | Synthesis of chiral 1,2-amino alcohols from α-amino ketones. acs.org |

| Asymmetric Arylation | Chiral Palladium complex | Synthesis of chiral α-amino ketones from α-keto imines. rsc.org |

| Nickel-Catalyzed Asymmetric Addition | Nickel/bisoxazoline catalyst | Synthesis of chiral tertiary alcohols. acs.org |

Multi-Step Synthesis Design and Retrosynthetic Analysis

The construction of complex molecules like substituted amino-chloro-aryl ketones often requires a multi-step synthetic sequence. Retrosynthetic analysis is a powerful strategy for planning these syntheses, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comyoutube.com

For example, in synthesizing a complex aromatic ketone, one might first consider the formation of the ketone functionality itself. This could be achieved through the oxidation of a corresponding secondary alcohol. youtube.com The alcohol, in turn, could be formed via a Grignard reaction between a phenylmagnesium bromide and an epoxide. youtube.com This "convergent" approach, where different parts of the molecule are synthesized separately before being combined, is a common and efficient strategy. youtube.com

Multi-step syntheses often involve a series of fundamental organic reactions. A typical sequence might include:

Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring. youtube.com

Ketone reduction to an alkyl group if desired, for instance, using palladium on carbon with hydrogen gas. youtube.com

Halogenation of the aromatic ring or at a benzylic position. youtube.com

Elimination reactions to form alkenes. youtube.com

The ability to strategically combine these reactions allows for the synthesis of a wide variety of complex aromatic compounds.

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility compared to traditional batch processing. rsc.orgmit.edu In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.eduresearchgate.net

This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side reactions. The enhanced heat and mass transfer in flow reactors can lead to higher yields and purities. researchgate.net

Flow chemistry has been successfully applied to a variety of reactions relevant to the synthesis of aromatic ketones and their precursors, including:

Perchlorination reactions: A continuous flow process was optimized for the perchlorination of p-cresol, demonstrating the ability to produce large quantities of material in a short time. researchgate.net

Photochemical reactions: The combination of flow chemistry and photochemistry has enabled numerous applications with improved selectivity and scalability. researchgate.net

Gas-liquid reactions: The improved mass transfer in microflow reactors facilitates reactions involving gaseous reagents like carbon monoxide. rsc.org

Multi-step synthesis: Automated multi-step synthesis of active pharmaceutical ingredients has been achieved by combining solid-phase synthesis with continuous-flow chemistry. rsc.org

Microwave-Assisted and Photochemical Synthesis Approaches

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating. This technique has found broad application in organic synthesis, including the synthesis of heterocyclic compounds and in Ullmann amination reactions. nih.gov

Photochemical synthesis employs light to initiate chemical reactions. Aromatic ketones can act as photosensitizers, absorbing light and transferring the energy to other molecules to drive a reaction. acs.org This approach has been used for the synthesis of imidazo-isoquinolinone derivatives. acs.org Photochemical methods can also be used to "uncage" or release protected functional groups, such as aldehydes and ketones, with precise temporal and spatial control. nih.gov The Wolff rearrangement, a photochemical reaction of α-diazo ketones, is another powerful tool for ring contraction and the synthesis of ketenes, which are versatile intermediates. wikipedia.org Furthermore, the photoreduction of aromatic ketones by amines is a well-studied process. acs.org

| Technique | Energy Source | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Microwaves | Rapid heating, reduced reaction times. nih.gov | Ullmann amination reactions. nih.gov |

| Photochemical Synthesis | Light (e.g., UV, visible) | High selectivity, mild reaction conditions. acs.orgnih.gov | Synthesis of heterocyclic compounds, photouncaging of ketones. acs.orgnih.gov |

Enzymatic Transformations in Aromatic Ketone Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the production of chiral compounds. uni-duesseldorf.deresearchgate.net

For the synthesis of aromatic ketones and their derivatives, several enzymatic approaches have been explored:

Bioreduction of Ketones: Enzymes, particularly from microorganisms, can be used for the enantioselective reduction of prochiral ketones to produce optically active alcohols, which are valuable building blocks for pharmaceuticals. researchgate.netresearchgate.net For example, the seeds of Linum usitatissimum (linseed) have been shown to be an effective biocatalyst for the bioreduction of nitroaromatic ketones with high chemoselectivity. researchgate.net

Synthesis of α-Hydroxy Ketones: Thiamine diphosphate (B83284) (ThDP)-dependent enzymes can catalyze the carboligation of aldehydes to produce enantiomerically pure α-hydroxy ketones, which are versatile intermediates. uni-duesseldorf.de

Baeyer-Villiger Oxidation: Cyclohexanone monooxygenase (CHMO) is a bacterial enzyme that catalyzes the Baeyer-Villiger oxidation of cyclic ketones to lactones. wikipedia.org This enzyme also shows activity towards other substrates, including aromatic aldehydes. wikipedia.org

Deacylative Transformations: While not a direct synthesis, enzymatic processes in nature, such as the conversion of testosterone (B1683101) to estradiol (B170435) by aromatase, involve the C-C cleavage of ketones driven by aromatization, showcasing the power of enzymes in complex transformations. nih.gov

The development of a "Bio-Catalytic conversion" approach, which combines engineered biosynthesis of precursors with subsequent catalytic conversion, represents a promising strategy for the sustainable production of aliphatic ketones and other chemicals. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 5 Amino 2 Chlorophenyl Ethanone Derivatives

Aromatic Reactivity Patterns in Substituted Phenyl Ethanones

The benzene (B151609) ring in 1-(5-Amino-2-chlorophenyl)ethanone is the site of key substitution reactions, with the existing substituents dictating the rate and position of further chemical transformations.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The mechanism generally proceeds in two steps: the initial attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comyoutube.comuci.edu The first step, which disrupts the stable aromatic system, is typically the slow, rate-determining step. masterorganicchemistry.comuci.edu

The position of an incoming electrophile on the benzene ring of this compound is determined by the cumulative directing effects of the amino, chloro, and acetyl groups. Each substituent influences the distribution of electron density in the ring, thereby guiding the electrophile to specific positions.

Amino Group (-NH₂): Located at C5, the amino group is a powerful activating substituent with a strong ortho, para-directing effect due to its ability to donate its lone pair of electrons into the ring via resonance. ic.ac.ukscience.gov It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2, which is already substituted) to itself.

Chloro Group (-Cl): Positioned at C2, the chlorine atom is a deactivating substituent but is also an ortho, para-director. masterorganicchemistry.comcdnsciencepub.com This is because its inductive electron-withdrawing effect is outweighed by its resonance electron-donating effect in stabilizing the carbocation intermediate at the ortho and para positions. It directs towards its ortho (C3) and para (C5, already substituted) positions.

Acetyl Group (-COCH₃): As a carbonyl-containing group at C1, the acetyl group is a meta-director. It is a deactivating group that withdraws electron density from the ring through both induction and resonance, making the ortho and para positions particularly electron-poor. youtube.com It therefore directs electrophiles to the meta positions (C3, C5).

When these effects are combined in this compound, their influences can be either cooperative or antagonistic for the available positions (C3, C4, C6). science.gov The powerful activating and ortho, para-directing amino group at C5 strongly favors substitution at positions C4 and C6. The acetyl group's meta-directing nature also points towards C3. The chloro group's ortho-directing effect also weakly favors C3. However, the overwhelming activation provided by the amino group at C4 and C6 makes these the most probable sites for electrophilic attack.

| Substituent | Position | Type | Directing Effect | Favored Positions for EAS |

| Acetyl (-COCH₃) | C1 | Deactivating | Meta | C3, C5 |

| Chloro (-Cl) | C2 | Deactivating | Ortho, Para | C3, C5 |

| Amino (-NH₂) | C5 | Activating | Ortho, Para | C4, C6 |

The rate of an electrophilic aromatic substitution reaction is highly dependent on the nature of the substituents already present on the ring. youtube.comyoutube.com Activating groups increase the rate of reaction compared to benzene by donating electron density, which stabilizes the positive charge of the intermediate sigma complex. libretexts.orgyoutube.com Conversely, deactivating groups slow the reaction down by withdrawing electron density, destabilizing the intermediate. youtube.comresearchgate.net

In this compound, we find a competition between one strong activator and two deactivators:

Activating Group: The amino (-NH₂) group is one of the strongest activating groups, significantly increasing the ring's nucleophilicity. ic.ac.ukscience.gov

Deactivating Groups: The chloro (-Cl) group is weakly deactivating due to its strong inductive effect. cdnsciencepub.com The acetyl (-COCH₃) group is moderately to strongly deactivating because of its electron-withdrawing carbonyl function. youtube.com

Most EAS reactions require a catalyst to generate a sufficiently strong electrophile capable of attacking the stable aromatic ring. acs.org

Halogenation: Reactions like bromination or chlorination typically employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comlibretexts.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile.

Nitration and Sulfonation: These reactions are usually catalyzed by a strong protic acid. Nitration is famously carried out with a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com

Friedel-Crafts Reactions: Alkylation and acylation reactions use a Lewis acid catalyst, typically AlCl₃. However, a significant limitation arises with substrates containing an amino group, such as this compound. The basic lone pair on the nitrogen atom of the amino group will react with the Lewis acid catalyst, forming a complex. ic.ac.uk This not only consumes the catalyst but also places a positive charge on the nitrogen, converting the powerful activating amino group into a very strong deactivating group, which shuts down the Friedel-Crafts reaction. ic.ac.uk To circumvent this, the amino group can be temporarily protected, for example, by converting it to an acetanilide, which is less basic but still an activating, ortho, para-directing group. ic.ac.uk

Nucleophilic Aromatic Substitution (NAS) Mechanisms

While less common than EAS, aromatic rings can also undergo nucleophilic substitution, particularly when certain conditions are met. The most prevalent mechanism is the bimolecular addition-elimination (SₙAr) pathway. This mechanism is favored when the aromatic ring is substituted with one or more strong electron-withdrawing groups (like -NO₂ or -COCH₃) and contains a good leaving group (such as a halide). The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks.

In this compound, the chloro group at C2 can act as a leaving group. The reactivity towards NAS is influenced by the other substituents in a conflicting manner:

The acetyl group at C1 is an electron-withdrawing group and is positioned ortho to the chlorine atom. This positioning strongly favors the SₙAr mechanism by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

The amino group at C5 is a strong electron-donating group and is positioned para to the chlorine atom. Electron-donating groups destabilize the negatively charged intermediate and thus deactivate the ring towards nucleophilic aromatic substitution.

This dichotomy makes predicting NAS reactivity complex. The activating effect of the ortho-acetyl group would be countered by the deactivating effect of the para-amino group. The outcome would depend on the specific reaction conditions and the strength of the incoming nucleophile.

Carbonyl Group Reactivity in Substituted Ethanones

The acetyl group's carbonyl function is a key site of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition, a fundamental reaction of ketones. masterorganicchemistry.comyoutube.com

These reactions can be catalyzed by either acid or base. libretexts.org

Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

Acid-catalyzed addition: Acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more reactive towards weaker nucleophiles. libretexts.orgmasterorganicchemistry.com

Key reactions involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com More powerful reducing agents or specific catalytic hydrogenation conditions can lead to complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-).

Cyanohydrin Formation: Addition of cyanide ion (from a source like HCN or KCN) to the carbonyl group results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.orgresearchgate.net

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. These reactions are crucial in both synthetic chemistry and biology.

Wittig Reaction: Aldehydes and ketones react with phosphorus ylides to form alkenes, a powerful method for C=C bond formation. masterorganicchemistry.com

Alpha-Substitution: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can undergo reactions such as alkylation and halogenation at the α-position. libretexts.org

The electronic effects of the substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon. The electron-withdrawing chloro group and the resonance-withdrawing nature of the aromatic ring itself enhance the carbonyl's reactivity towards nucleophiles. Conversely, the electron-donating amino group slightly diminishes this reactivity by donating electron density towards the ring.

Nucleophilic Addition Reactions at the Acetyl Moiety

The carbonyl group of the acetyl moiety in this compound is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to many synthetic transformations. Nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon, leading to the formation of tertiary alcohols after an aqueous workup. youtube.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which breaks the carbon-oxygen pi bond and creates a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comyoutube.com Subsequent protonation of this alkoxide intermediate yields the alcohol product. youtube.com

Derivatization for Enhanced Reactivity or Stability

The reactivity and stability of this compound can be modulated through derivatization of its functional groups. For instance, the amino group can be acylated to form an amide. This transformation can protect the amino group from unwanted side reactions and can also influence the reactivity of the acetyl group by altering the electronic properties of the aromatic ring. researchgate.net

Similarly, the acetyl group can be converted into other functional groups to enhance stability or to direct subsequent reactions. For example, conversion to a ketal can protect the carbonyl group during reactions targeting other parts of the molecule.

Amino Group Reactivity

The primary amino group in this compound is a key site for a variety of chemical reactions, enabling the synthesis of a broad spectrum of nitrogen-containing compounds.

Condensation Reactions with Aldehydes and Ketones

The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones. mdpi.com This reaction, typically catalyzed by acid, results in the formation of an imine, also known as a Schiff base. lumenlearning.comlibretexts.org The reaction proceeds through a hemiaminal or carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com The pH of the reaction is a critical factor, with optimal rates often observed under mildly acidic conditions. lumenlearning.comlibretexts.org

Formation of Imine and Heterocyclic Systems

The formation of imines from this compound is a crucial step in the synthesis of various heterocyclic systems. researchgate.net The resulting imine can undergo further intramolecular or intermolecular reactions to form new rings. These reactions are fundamental in medicinal chemistry for creating novel scaffolds with potential biological activity. researchgate.net

Reactivity for Heterocyclic System Formation

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds due to the strategic placement of its reactive functional groups.

Precursor Role in the Synthesis of Thiophene, Oxazole (B20620), Triazole, Pyrimidine (B1678525), Pyridine (B92270), Quinoline (B57606), Coumarin (B35378), Imidazopyrimidine, Pyridoimidazole, and Triazolo[1,5-a]pyridine

The unique structure of this compound allows it to be a starting material for a diverse range of heterocyclic systems.

Thiophene: The acetyl group can participate in reactions like the Gewald synthesis, where it reacts with a sulfur source and an activated nitrile to form substituted 2-aminothiophenes. organic-chemistry.orgnih.govresearchgate.net

Oxazole: The amino and acetyl groups can be utilized in cyclization reactions to form oxazole rings.

Triazole: The amino group can be diazotized and then coupled with active methylene compounds to form triazoles. nih.govnih.govacs.orgmdpi.com Additionally, it can be a component in multi-component reactions leading to triazole derivatives.

Pyrimidine: The acetyl and amino groups can react with suitable three-carbon units, such as 1,3-dicarbonyl compounds or their equivalents, to construct the pyrimidine ring. researchgate.netnih.gov

Pyridine: The amino group and the acetyl group can be involved in annulation reactions to form pyridine rings, often through condensation with 1,3-dicarbonyl compounds or their derivatives. researchgate.net

Quinoline: This compound is a key starting material for the Friedländer annulation, where it condenses with a compound containing an α-methylene ketone to form a quinoline derivative. pharmaguideline.comjptcp.comnih.govrsc.orgorganic-chemistry.org

Coumarin: The acetyl group can be used in reactions like the Perkin or Pechmann condensation to form coumarin derivatives. nih.govnih.gov

Imidazopyrimidine and Pyridoimidazole: The amino group can be a nucleophile in the construction of fused heterocyclic systems like imidazopyrimidines and pyridoimidazoles.

Triazolo[1,5-a]pyridine: The amino group can be transformed into a hydrazine (B178648) derivative, which can then be cyclized to form a triazolo[1,5-a]pyridine ring system. organic-chemistry.orgmdpi.comorganic-chemistry.orgnih.gov

The following table summarizes the role of this compound as a precursor in the synthesis of various heterocyclic systems.

| Heterocyclic System | Key Reactions/Synthons |

| Thiophene | Gewald reaction with sulfur and an activated nitrile. organic-chemistry.orgnih.govresearchgate.net |

| Oxazole | Cyclization reactions involving the amino and acetyl groups. |

| Triazole | Diazotization of the amino group followed by coupling; multi-component reactions. nih.govnih.govacs.orgmdpi.com |

| Pyrimidine | Condensation with 1,3-dicarbonyl compounds. researchgate.netnih.gov |

| Pyridine | Annulation reactions with 1,3-dicarbonyl compounds. researchgate.net |

| Quinoline | Friedländer annulation with α-methylene ketones. pharmaguideline.comjptcp.comnih.govrsc.orgorganic-chemistry.org |

| Coumarin | Perkin or Pechmann condensation. nih.govnih.gov |

| Imidazopyrimidine | Nucleophilic role of the amino group in ring construction. |

| Pyridoimidazole | Nucleophilic role of the amino group in ring construction. |

| Triazolo[1,5-a]pyridine | Formation of a hydrazine derivative followed by cyclization. organic-chemistry.orgmdpi.comorganic-chemistry.orgnih.gov |

Formation of Pyrazole (B372694) Derivatives and Chalcones

The reactivity of this compound is characterized by its utility as a versatile precursor in the synthesis of various heterocyclic compounds, notably chalcones and pyrazoles. The presence of an activated amino group and a reactive acetyl moiety on the phenyl ring allows for a range of chemical transformations.

Synthesis of Chalcone (B49325) Derivatives

The formation of chalcones from this compound is primarily achieved through the Claisen-Schmidt condensation. wikipedia.org This well-established reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this specific case, this compound serves as the ketone component.

The reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent. nih.gov The mechanism initiates with the deprotonation of the α-carbon of the acetyl group of this compound by the base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. These resulting chalcones, formally named as (E)-1-(5-amino-2-chlorophenyl)-3-arylprop-2-en-1-ones, are valuable intermediates in organic synthesis. nih.gov

The general synthetic route is outlined below:

Scheme 1: General synthesis of chalcones via Claisen-Schmidt condensation.

A variety of substituted aromatic aldehydes can be employed in this condensation, leading to a diverse library of chalcone derivatives. The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield.

Table 1: Synthesis of Chalcone Derivatives from this compound

| Reactant A (Ketone) | Reactant B (Aldehyde) | Product (Chalcone) |

| This compound | Benzaldehyde | (E)-1-(5-Amino-2-chlorophenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(5-Amino-2-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(5-Amino-2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | (E)-1-(5-Amino-2-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Formation of Pyrazole Derivatives

The chalcones synthesized from this compound are key intermediates for the construction of pyrazole rings. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of pyrazoles from chalcones is a classic and efficient method that involves the cyclocondensation reaction of the α,β-unsaturated ketone system with a hydrazine derivative. researchgate.net

The reaction proceeds by the initial attack of a nitrogen atom from the hydrazine molecule onto the β-carbon of the chalcone (a Michael addition). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the stable, aromatic pyrazole ring. nih.gov When hydrazine hydrate (B1144303) is used, it yields N-unsubstituted pyrazoles. Substituted hydrazines, such as phenylhydrazine, can be used to generate N-substituted pyrazole derivatives. nih.gov

Scheme 2: General synthesis of pyrazole derivatives from chalcones.

This two-step sequence, starting from this compound, provides a versatile route to highly functionalized pyrazoles.

Table 2: Synthesis of Pyrazole Derivatives

| Reactant A (Chalcone) | Reactant B | Product (Pyrazole) |

| (E)-1-(5-Amino-2-chlorophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 5-(5-Amino-2-chlorophenyl)-3-phenyl-1H-pyrazole |

| (E)-1-(5-Amino-2-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(5-Amino-2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole |

| (E)-1-(5-Amino-2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 5-(5-Amino-2-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole |

| (E)-1-(5-Amino-2-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Phenylhydrazine | 5-(5-Amino-2-chlorophenyl)-1-phenyl-3-(4-nitrophenyl)-1H-pyrazole |

Advanced Characterization and Analytical Methodologies for 1 5 Amino 2 Chlorophenyl Ethanone

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(5-Amino-2-chlorophenyl)ethanone and verifying its identity and purity. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the proton signals are characteristic of its structure. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern will lead to distinct coupling patterns (e.g., doublets, doublet of doublets). The protons of the amino group (-NH₂) would be expected to produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet in the upfield region (around 2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is typically found significantly downfield (in the range of 190-200 ppm). The carbon atoms of the aromatic ring will resonate in the 110-150 ppm region, with their exact chemical shifts influenced by the chloro and amino substituents. The methyl carbon of the acetyl group will appear at a much higher field (around 25-30 ppm). A ¹³C NMR spectrum for 1-(2-Amino-5-chlorophenyl)ethanone is noted as being available in the SpectraBase database. nih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom of the amino group. The chemical shift of the nitrogen atom is sensitive to its chemical environment, including hybridization and substitution. For an amino group attached to an aromatic ring, the ¹⁵N chemical shift would be expected in a specific range that can help confirm its presence and electronic state. However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of specialized techniques or isotopic labeling for successful analysis.

Table 1: Predicted/Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Acetyl | ¹H | ~2.5 | Singlet |

| Aromatic | ¹H | ~6.5 - 7.5 | Doublets, Doublet of Doublets |

| Amino | ¹H | Variable (broad) | Singlet |

| Acetyl (Methyl) | ¹³C | ~25 - 30 | - |

| Aromatic | ¹³C | ~110 - 150 | - |

| Carbonyl | ¹³C | ~190 - 200 | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₈ClNO, which corresponds to a molecular weight of approximately 169.61 g/mol . nih.gov In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 169. The presence of a chlorine atom would also give rise to a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 171 with an intensity of about one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl moiety to form an acylium ion, or the cleavage of the bond between the carbonyl group and the aromatic ring. A GC-MS spectrum for 1-(2-Amino-5-chlorophenyl)ethanone is available from the NIST Mass Spectrometry Data Center, which would provide detailed fragmentation data. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M]⁺ | 169 | Molecular Ion |

| [M+2]⁺ | 171 | Isotope peak due to ³⁷Cl |

| [M-CH₃]⁺ | 154 | Loss of a methyl radical |

| [C₇H₅ClNO]⁺ | 154 | Acylium ion |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | >3000 | Variable |

| Acetyl (C=O) | C=O Stretch | 1650 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Strong |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures, such as reaction byproducts or other impurities, and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For a compound like this compound, a reversed-phase HPLC method would be most suitable. This typically involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. pensoft.netabap.co.injaptronline.comresearchgate.net

Detection can be achieved using a UV detector, as the aromatic ring and carbonyl group will absorb UV light. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). LC-MS allows for the simultaneous separation and mass analysis of the compound, providing both retention time and mass-to-charge ratio data, which greatly enhances the confidence in identification and quantification. LC-MS/MS methods can be developed for even higher selectivity and lower detection limits, which is particularly useful for trace analysis. nih.gov

A typical LC-MS/MS analysis would involve a C18 column with a gradient elution of a mobile phase containing an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. abap.co.innih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of the polar amino group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the amino group into a less polar, more volatile moiety. sigmaaldrich.comnih.gov

Common derivatization reagents for amino groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data for identification. The fragmentation pattern of the derivative can be used to confirm the structure of the original molecule. For instance, a GC-MS protocol for the analysis of polycyclic aromatic alkaloids has been established, demonstrating the utility of this technique for complex amine-containing compounds after appropriate sample preparation. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is achiral, it is a common precursor in syntheses that generate chiral centers. For instance, reduction of the ketone group creates a chiral alcohol, and the amino group can be a site for asymmetric synthesis. Therefore, assessing the enantiomeric purity of its chiral derivatives is a critical step in asymmetric synthesis and pharmaceutical development. Chiral chromatography is the benchmark technique for separating enantiomers, enabling accurate determination of enantiomeric excess (ee).

Capillary gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful method for separating the enantiomers of volatile derivatives. For amino compounds, derivatization is typically required to increase volatility and improve chromatographic performance. The free amino acids or amino ketones can be derivatized through esterification followed by acylation to yield volatile compounds suitable for GC analysis. These derivatives can then be separated on a chiral column, allowing for the quantification of each enantiomer down to low percentages (e.g., 0.1%).

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another prevalent method. This technique can sometimes be used to separate enantiomers directly without derivatization, particularly if the target molecule possesses a chromophore that allows for UV detection. The choice between GC and HPLC depends on the specific derivative's volatility, stability, and the availability of suitable chiral columns.

Derivatization in Analytical Chemistry for Challenging Analytes

Derivatization is a fundamental strategy in analytical chemistry used to modify an analyte's chemical structure to make it more suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS). nih.gov For a molecule like this compound, which contains polar primary amine and ketone functional groups, derivatization is often essential to increase volatility, improve thermal stability, and enhance detector response. nist.gov

The primary amine and ketone groups of this compound are ideal targets for various derivatization reactions. The choice of reagent depends on the analytical goal, such as improving volatility for GC or introducing a fluorescent tag for HPLC.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is highly effective for targeting carbonyl groups (ketones and aldehydes). researchgate.net PFBHA reacts with the ketone of this compound to form a stable oxime derivative. The resulting derivative is not only more volatile but also exhibits high sensitivity for electron capture detection (ECD) due to the presence of five fluorine atoms, significantly lowering detection limits. wikipedia.org The primary amine can also be derivatized by PFBHA. marquette.edu

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as those on primary amines. cam.ac.uk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amino group to replace the active hydrogens with trimethylsilyl (TMS) groups. nih.gov This process reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and increases its volatility, making it amenable to GC analysis. nist.gov

Acylation: Acylating agents, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), react with the primary amine to form stable amide derivatives. bldpharm.com Similar to using PFBHA, the incorporation of fluorine atoms enhances detectability by ECD and can produce characteristic fragmentation patterns in mass spectrometry, aiding in structural confirmation. bldpharm.com

Alkylation: This strategy involves introducing an alkyl group, which can also reduce the polarity of the amino group. While less common for simple volatility enhancement compared to silylation or acylation, it can be useful in specific applications.

Table 1: Derivatization Strategies for this compound

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose |

|---|---|---|---|

| Oxime Formation | Ketone | PFBHA | Increases volatility; enhances ECD signal. researchgate.netwikipedia.org |

| Silylation | Primary Amine | BSTFA, MSTFA | Reduces polarity; increases volatility for GC. cam.ac.uknih.gov |

| Acylation | Primary Amine | PFPA, TFAA | Forms stable, volatile derivatives; enhances ECD signal. bldpharm.com |

To ensure that an analytical method is accurate and reproducible, the derivatization reaction must be optimized for efficiency and product stability. nist.gov Incomplete reactions or degradation of the derivative can lead to significant quantitative errors. Key parameters that require careful optimization include reaction temperature, time, solvent, and reagent concentration. researchgate.net

Reaction Temperature: The temperature can significantly influence the reaction rate. Higher temperatures may speed up the reaction but can also lead to the degradation of the analyte or the formed derivative, or the formation of unwanted side products. An optimal temperature ensures complete derivatization in a reasonable timeframe without compromising sample integrity. researchgate.net

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the analyte to its derivative. Monitoring the reaction over time helps to determine the point of maximum yield before potential degradation begins. researchgate.net

Solvent: The choice of solvent is crucial as it can affect reaction kinetics and the stability of the derivative. The solvent must be inert, not reacting with the analyte or the reagent, and should effectively dissolve all components of the reaction.

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis or cause side reactions. The optimal reagent-to-analyte ratio must be determined experimentally. nih.gov

The stability of the resulting derivative is also a critical factor for analytical reproducibility. Some derivatives, particularly silyl (B83357) derivatives, can be sensitive to moisture. cam.ac.uk Studies have shown that derivatives like methyl ester-pentafluoropropionic amides can be stable in an organic solvent like toluene (B28343) for at least 14 days, allowing for reliable and precise quantitative measurements over time. soton.ac.uk

Table 2: Key Parameters for Derivatization Optimization

| Parameter | Objective | Considerations |

|---|---|---|

| Temperature | Maximize reaction rate while minimizing degradation. | Analyte/derivative thermal stability; potential for side reactions. researchgate.net |

| Time | Ensure complete conversion to the desired derivative. | Reaction kinetics; derivative stability over time. researchgate.net |

| Solvent | Provide a suitable medium for the reaction. | Analyte/reagent solubility; inertness; derivative stability. |

X-ray Diffraction for Solid-State Structure Determination and Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While no public crystal structure of this compound is currently available in crystallographic databases, this technique remains the gold standard for elucidating its solid-state conformation and intermolecular interactions.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, crystallographers can calculate the electron density map of the molecule and build an atomic model.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Torsional Angles: Information about the conformation of the molecule, such as the degree of rotation of the acetyl group relative to the phenyl ring and the planarity of the system.

Intermolecular Interactions: Crucially, it would reveal the hydrogen bonding network in the solid state. The amino group (–NH₂) can act as a hydrogen bond donor, while the ketone oxygen and the amino nitrogen can act as acceptors. These interactions govern how the molecules pack in the crystal lattice, which in turn influences physical properties like melting point and solubility.

For microcrystalline powders where growing a single crystal is not feasible, techniques such as X-ray powder diffraction (XRPD) combined with computational modeling can be used to determine the crystal structure. rsc.org Furthermore, modern methods like small-molecule serial femtosecond X-ray crystallography (smSFX) are emerging for analyzing beam-sensitive microcrystalline materials. nih.gov

Computational Chemistry and Theoretical Studies on 1 5 Amino 2 Chlorophenyl Ethanone and Substituted Acetophenones

Quantum Mechanical Simulations

Quantum mechanical simulations are instrumental in understanding the intrinsic properties of molecules, governed by their electronic structure. For 1-(5-Amino-2-chlorophenyl)ethanone, these simulations can predict its geometry, electronic distribution, and reactivity.

Electronic Structure, Aromaticity, and Delocalization

The electronic character of this compound is significantly influenced by the push-pull nature of its substituents. The amino (-NH2) group, a strong π-donor, increases the electron density of the benzene (B151609) ring through resonance, while the chloro (-Cl) group, an electronegative atom, withdraws electron density through induction but can also donate via its lone pairs. This complex interplay modulates the aromaticity and electronic delocalization of the phenyl ring.

The delocalization of π-electrons, central to aromaticity, can be further analyzed through the examination of molecular orbitals and electron density distribution. In this compound, the highest occupied molecular orbital (HOMO) is likely to have significant contributions from the amino group and the phenyl ring, reflecting the regions of high electron density susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be influenced by the electron-withdrawing acetyl and chloro groups, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and electronic stability of the molecule.

Conformational Analysis and Rotational Isomerism

The flexibility of this compound arises primarily from the rotation around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to different conformers, or rotational isomers (rotamers), which may have distinct energies and populations. unife.it The study of these conformational preferences is crucial as they can significantly impact the molecule's reactivity and its interactions with other molecules.

Computational studies on substituted acetophenones have shown that the planarity of the molecule, where the acetyl group is coplanar with the phenyl ring, is often the most stable conformation. researchgate.net This planarity allows for maximum π-conjugation between the carbonyl group and the aromatic ring. However, steric hindrance from ortho-substituents can force the acetyl group out of the plane. In the case of this compound, the chloro group at the ortho position introduces steric strain. This steric repulsion between the chloro group and the methyl group of the acetyl moiety can lead to a non-planar ground state conformation.

Interplay of Resonance Effects and Reactivity

Resonance effects also play a crucial role in the reactivity of the acetyl group. The electron-donating amino group can delocalize its lone pair into the ring and towards the carbonyl group, which can influence the carbonyl's electrophilicity. This interplay of resonance and inductive effects can be quantitatively assessed through computational methods that analyze the charge distribution and electrostatic potential of the molecule. Understanding these electronic effects is vital for predicting the outcomes of reactions involving either the aromatic ring or the carbonyl group.

Molecular Dynamics and Intermolecular Interaction Studies

While quantum mechanics is ideal for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase and their interactions with their environment.

Non-Covalent Interactions

Non-covalent interactions are fundamental to many chemical and biological processes, including molecular recognition and self-assembly. For this compound, several types of non-covalent interactions are significant. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors.

Furthermore, cation-π interactions can occur between a cation and the electron-rich face of the aromatic ring. The presence of substituents significantly modulates these interactions. The electron-donating amino group enhances the π-electron density of the ring, strengthening its ability to engage in π-π stacking and cation-π interactions. The chloro substituent can participate in halogen bonding, a directional non-covalent interaction involving a halogen atom. The interplay of these various non-covalent forces will dictate how this compound interacts with other molecules, including solvents, receptors, or other monomers in a crystal lattice.

Application of Energy Decomposition Methods

To gain a deeper, quantitative understanding of the nature of intermolecular interactions, energy decomposition analysis (EDA) methods can be employed. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful EDA method that calculates the interaction energy directly as a perturbation to the energies of the isolated monomers, thus avoiding basis set superposition error. wikipedia.orgmolpro.net SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgmolpro.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in predicting the behavior of new or untested molecules, thereby accelerating the process of drug discovery and materials science. nih.govmdpi.com

Prediction of Reactivity and Selectivity in Substituted Benzenes

The reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions in benzene derivatives are largely governed by the nature and position of the substituents on the ring. QSAR models can be developed to predict these outcomes. For a molecule such as this compound, the amino (-NH2) and chloro (-Cl) groups, along with the acetyl (-COCH3) group, exert significant electronic effects on the benzene ring.

The amino group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. Conversely, the chloro group is a deactivating group but also an ortho-, para-director due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

A QSAR model for predicting the reactivity of a series of substituted benzenes towards a specific reaction would typically involve calculating a range of molecular descriptors. These can include electronic descriptors (such as partial atomic charges, dipole moment, and molecular orbital energies), steric descriptors (like molecular volume and surface area), and topological descriptors. By establishing a mathematical relationship between these descriptors and the observed reactivity (e.g., reaction rate constants), the reactivity of new compounds can be predicted.

For instance, in the context of predicting the most likely site for electrophilic substitution on this compound, a QSAR model would likely predict that the positions ortho and para to the strongly activating amino group are the most reactive, tempered by the deactivating effects of the chloro and acetyl groups.

A hypothetical QSAR study on a series of substituted acetophenones might yield a correlation that helps in predicting their reactivity in a particular transformation.

Table 1: Hypothetical QSAR Data for Predicting Reactivity in Substituted Acetophenones

| Compound | Substituents | Experimental Reactivity (log k/k₀) | Predicted Reactivity (log k/k₀) |

| Acetophenone (B1666503) | H | 0.00 | 0.05 |

| 4-Aminoacetophenone | 4-NH₂ | 2.50 | 2.45 |

| 4-Chloroacetophenone | 4-Cl | -0.20 | -0.25 |

| This compound | 5-NH₂, 2-Cl | (Not available) | (Predictable) |

Correlation with Hammett Substituent Constants and Electrostatic Potentials